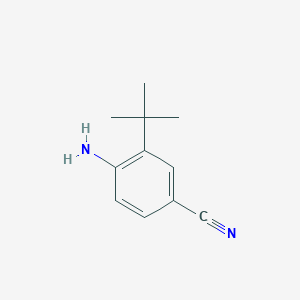

4-Amino-3-(tert-butyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-tert-butylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQJRBPQHEPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Amino-3-(tert-butyl)benzonitrile chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(tert-butyl)benzonitrile is a substituted benzonitrile compound with potential applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structure, featuring an amino group, a nitrile group, and a sterically hindering tert-butyl group, makes it a versatile building block for the creation of complex molecules.[2] This technical guide provides a summary of the available chemical properties, a general synthesis methodology, and other relevant information for researchers and drug development professionals.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1369783-60-7 | [2][3] |

| Molecular Weight | 174.24 g/mol | [2][3] |

| Molecular Formula | C₁₁H₁₄N₂ | - |

| Purity | ≥98% (Commercially available) | [3] |

| Storage | 2-8°C, light-proof, inert gas | [4] |

Note: This table summarizes the limited available data. Further experimental characterization is required for a complete understanding of the compound's properties.

Synthesis Methodology

The most commonly described method for the synthesis of this compound is a two-step process starting from 4-tert-butylbenzonitrile.[2] This process involves an initial nitration reaction followed by a reduction of the nitro group.

Experimental Protocol

Detailed experimental protocols with specific reagent quantities, reaction conditions (temperature, time), and purification methods are not extensively documented in the available literature. The following is a generalized procedure based on established chemical principles for this reaction sequence.

Step 1: Nitration of 4-tert-butylbenzonitrile

A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then acts as an electrophile. The directing effects of the tert-butyl and nitrile groups on the benzene ring favor the introduction of the nitro group at the 3-position, yielding 3-nitro-4-(tert-butyl)benzonitrile.[2]

Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile

The nitro group of 3-nitro-4-(tert-butyl)benzonitrile is then reduced to a primary amine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or chemical reduction with metals in an acidic medium (e.g., iron in acetic acid).[2]

Purification

Standard laboratory purification techniques, such as column chromatography or recrystallization, would be employed to isolate and purify the final product, this compound. The specific solvent systems and conditions would need to be determined empirically.

Spectroscopic Data

While predicted ¹H and ¹³C NMR data for this compound are available, experimentally obtained and verified spectra are not widely published.[2] Researchers characterizing this compound would need to perform their own spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Signaling Pathways and Biological Activity

As of the latest available information, there is no published research detailing the interaction of this compound with any specific signaling pathways or its biological activity. Its primary known utility is as a synthetic intermediate.[1] Further research is required to explore any potential pharmacological or biological effects.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound.

Caption: General synthesis of this compound.

Conclusion

This compound is a chemical intermediate with established synthetic routes. However, a comprehensive public dataset of its experimental chemical and physical properties, as well as its biological activity, is currently lacking. The information provided in this guide serves as a foundational resource for researchers, highlighting the known aspects of this compound and identifying areas where further investigation is needed. Professionals working with this chemical should exercise standard laboratory safety precautions and conduct their own analyses to verify its properties for their specific applications.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-(tert-butyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways to 4-amino-3-(tert-butyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The document outlines the core chemical transformations, provides detailed experimental protocols, and presents quantitative data to support the described methodologies.

Introduction

This compound is a substituted aniline derivative of interest in the development of novel pharmaceuticals and functional materials. Its structure, featuring a sterically demanding tert-butyl group adjacent to an amino functionality and a cyano group, makes it a unique scaffold for creating molecules with specific steric and electronic properties. This guide focuses on the most common and practical laboratory-scale synthesis of this compound.

Core Synthesis Pathway: Nitration and Reduction

The most established and widely utilized method for the synthesis of this compound is a two-step process commencing with the commercially available 4-tert-butylbenzonitrile. This pathway involves an initial electrophilic nitration followed by a reduction of the introduced nitro group.

Caption: Primary synthesis route to this compound.

Step 1: Nitration of 4-tert-butylbenzonitrile

The initial step involves the regioselective nitration of 4-tert-butylbenzonitrile to yield 3-nitro-4-(tert-butyl)benzonitrile. The directing effects of the para-cyano group (meta-directing) and the para-tert-butyl group (ortho, para-directing) favor the introduction of the nitro group at the 3-position.

Experimental Protocol:

A common procedure for the nitration of activated aromatic compounds can be adapted for this synthesis.

Materials:

-

4-tert-butylbenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Water (H₂O)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 4-tert-butylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-tert-butylbenzonitrile in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, 3-nitro-4-(tert-butyl)benzonitrile, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol to afford a pale yellow solid.

Step 2: Reduction of 3-nitro-4-(tert-butyl)benzonitrile

The second step is the reduction of the nitro group of 3-nitro-4-(tert-butyl)benzonitrile to the corresponding amine. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Method A: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and high yields.

Materials:

-

3-nitro-4-(tert-butyl)benzonitrile

-

Palladium on Carbon (10% Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen Gas (H₂)

Procedure:

-

Dissolve 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Tin(II) Chloride

Reduction with stannous chloride is a classic and effective method for converting aromatic nitro compounds to anilines, particularly when catalytic hydrogenation is not feasible.[1]

Materials:

-

3-nitro-4-(tert-butyl)benzonitrile

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate or Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask, dissolve 3-nitro-4-(tert-butyl)benzonitrile in ethanol.

-

Add an excess of tin(II) chloride dihydrate (typically 3-5 equivalents) to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 10). This will precipitate tin salts.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound. Purification can be achieved by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the typical yields for the synthesis of this compound via the nitration and reduction pathway. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1. Nitration | 4-tert-butylbenzonitrile | 3-nitro-4-(tert-butyl)benzonitrile | HNO₃, H₂SO₄ | 70-85% |

| 2a. Reduction (Catalytic Hydrogenation) | 3-nitro-4-(tert-butyl)benzonitrile | This compound | H₂, 10% Pd/C | >90% |

| 2b. Reduction (SnCl₂) | 3-nitro-4-(tert-butyl)benzonitrile | This compound | SnCl₂·2H₂O, HCl | 80-95%[1] |

Alternative Synthesis Pathway: Suzuki-Miyaura Coupling

An alternative, though less commonly reported for this specific molecule, involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach would theoretically involve the coupling of a tert-butyl source with a pre-functionalized aminobenzonitrile boronic acid or ester derivative.

Caption: Conceptual Suzuki-Miyaura coupling route.

While this method offers a powerful tool for C-C bond formation, its application to the synthesis of this compound is not well-documented in the literature and may present challenges related to the availability of starting materials and optimization of reaction conditions.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the nitration of 4-tert-butylbenzonitrile and subsequent reduction of the nitro intermediate. Both catalytic hydrogenation and reduction with tin(II) chloride are effective methods for the second step, with the choice often depending on laboratory equipment availability and functional group tolerance in more complex substrates. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 4-Amino-3-(tert-butyl)benzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the novel research compound 4-Amino-3-(tert-butyl)benzonitrile (CAS No. 1369783-60-7).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science as a building block for sterically hindered aniline derivatives.[1] Its molecular structure, featuring an amino group, a nitrile group, and a bulky tert-butyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide serves as a core reference for the analytical characterization of this molecule.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. While experimentally obtained spectra are the gold standard, these predicted values, based on established principles and data from analogous structures, provide a reliable baseline for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic, amino, and tert-butyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 – 7.7 | Multiplet | 3H |

| Amino (-NH₂) | 4.0 - 5.0 | Broad Singlet | 2H |

| tert-Butyl (-C(CH₃)₃) | ~1.3 – 1.4 | Singlet | 9H |

Predicted data is based on analysis of related aminobenzonitrile structures.[1]

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-CN | 100 - 110 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-C(CH₃)₃ | 135 - 145 |

| Nitrile (-C≡N) | 118 - 122 |

| tert-Butyl (quaternary C) | 30 - 40 |

| tert-Butyl (-CH₃) | < 30 |

Predicted data is based on analysis of related aminobenzonitrile structures.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H (tert-butyl) | C-H Stretch | < 3000 |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |

| Aromatic C=C | C=C Stretch | 1500 - 1600 |

Predicted data is based on characteristic absorption bands for the respective functional groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 174.24 g/mol .[1][2]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

Predicted data is based on common fragmentation patterns of compounds containing a tert-butyl group.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically with 16-32 scans.

-

Acquire a ¹³C NMR spectrum, typically with 1024 or more scans.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: A flowchart illustrating the typical experimental workflow from compound synthesis to structural confirmation using various spectroscopic techniques.

References

4-Amino-3-(tert-butyl)benzonitrile CAS number and IUPAC name

CAS Number: 1369783-60-7 IUPAC Name: 4-Amino-3-(tert-butyl)benzonitrile

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile featuring a sterically hindering tert-butyl group ortho to an amino group. This unique substitution pattern significantly influences its reactivity and makes it a valuable building block for creating sterically hindered and electronically tuned molecules.[1] While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides predicted data for key characteristics.

| Property | Value | Source |

| CAS Number | 1369783-60-7 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₄N₂ | |

| Molecular Weight | 174.24 g/mol | [1] |

| InChI Key | OHFQJRBPQHEPBX-UHFFFAOYSA-N | [1] |

| Purity | Available at ≥97% or ≥98% | |

| Predicted ¹H NMR Chemical Shifts (ppm) | Aromatic: 6.5-7.7 (m)Amino (-NH₂): 4.0-5.0 (br s)tert-Butyl (-C(CH₃)₃): 1.3-1.4 (s) | [1] |

| Predicted ¹³C NMR Chemical Shifts (ppm) | Aromatic: 100-155Nitrile (-C≡N): 118-122tert-Butyl (quaternary C): 30-40tert-Butyl (-CH₃): < 30 | [1] |

| Storage Conditions | 2-8°C, light-proof, inert gas |

For comparative purposes, the melting points of several related aminobenzonitrile derivatives are provided in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Aminobenzonitrile | 873-74-5 | C₇H₆N₂ | 118.14 | 83-85 |

| 4-Amino-3-chlorobenzonitrile | 21803-75-8 | C₇H₅ClN₂ | 152.58 | 102-105 |

| 4-tert-Butylaniline | 769-92-6 | C₁₀H₁₅N | 149.23 | 15-16 |

Synthesis and Experimental Protocols

The most common synthetic route to this compound is a two-step process starting from 4-tert-butylbenzonitrile. This involves an electrophilic nitration followed by the reduction of the nitro group.[1]

Figure 1: General synthesis pathway for this compound.

Step 1: Nitration of 4-tert-butylbenzonitrile

This step involves the regioselective nitration of 4-tert-butylbenzonitrile to yield 3-nitro-4-(tert-butyl)benzonitrile. The directing effects of the para-cyano group (meta-directing) and the para-tert-butyl group (ortho, para-directing) favor the introduction of the nitro group at the 3-position.[1]

Experimental Protocol (General Procedure):

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 4-tert-butylbenzonitrile portion-wise with stirring.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and water.

-

Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry under vacuum to yield 3-nitro-4-(tert-butyl)benzonitrile.

Step 2: Reduction of 3-Nitro-4-(tert-butyl)benzonitrile

The reduction of the nitro group to a primary amine must be carried out under conditions that do not affect the nitrile group. Several methods are suitable for this transformation.

Experimental Protocol (General Procedure using Tin(II) Chloride):

-

Suspend 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.

-

Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After cooling to room temperature, carefully add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to precipitate tin salts and to make the solution strongly basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Drug Discovery and Development

Substituted aminobenzonitriles are important pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors. The unique steric and electronic properties of this compound make it a valuable starting material for the synthesis of targeted therapeutics. While specific examples directly citing this CAS number are limited in publicly available literature, its structure is analogous to building blocks used in the synthesis of inhibitors for protein kinases, such as Janus kinases (JAKs), which are implicated in inflammatory diseases.

The general workflow for utilizing such an intermediate in a drug discovery program is outlined below.

Figure 2: Logical workflow for the use of an intermediate in a kinase inhibitor discovery program.

In this workflow, the primary amine of this compound can be used to form a crucial bond with a heterocyclic core structure common to many kinase inhibitors. The nitrile group can be retained or further modified to interact with key residues in the kinase active site. The tert-butyl group serves to provide steric bulk, which can enhance selectivity and improve metabolic stability.

Safety Information

| Hazard Class | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] |

| Skin Irritation | Causes skin irritation.[3] |

| Eye Irritation | Causes serious eye irritation.[3] |

| Mutagenicity | Suspected of causing genetic defects.[2] |

| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust or aerosols are generated.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols.

References

Potential Biological Activities of 4-Amino-3-(tert-butyl)benzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-(tert-butyl)benzonitrile is a substituted benzonitrile compound that holds potential as a scaffold in drug discovery. While direct biological data for this specific molecule is limited in publicly available literature, its structural features—a 4-aminobenzonitrile core with a bulky tert-butyl group at the 3-position—suggest plausible interactions with various biological targets. This technical guide synthesizes information on the biological activities of structurally related compounds to infer the potential therapeutic applications of this compound. The primary focus lies on its prospective role as an enzyme inhibitor, particularly in the domain of protein kinases, based on structure-activity relationship (SAR) studies of analogous compounds. This document aims to provide a foundational resource for researchers interested in exploring the pharmacological potential of this and similar chemical entities.

Introduction

The 4-aminobenzonitrile moiety is a recognized pharmacophore present in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and inflammatory diseases. The introduction of a tert-butyl group at the 3-position of the benzonitrile ring is a key structural modification that can significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity, selectivity, and metabolic stability. This guide explores the potential biological activities of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Areas and Mechanisms of Action

Based on the biological activities of structurally similar 4-aminobenzonitrile derivatives, this compound is postulated to have potential applications in the following areas:

-

Oncology: As an inhibitor of protein kinases that are dysregulated in various cancers.

-

Inflammatory Diseases: By targeting kinases involved in inflammatory signaling pathways, such as p38 MAP kinase.

-

Antiviral Applications: The related compound, 4-amino-3-nitrobenzonitrile, has been explored as a component of novel antiviral prodrugs, suggesting a potential avenue of investigation for the tert-butyl analog.

The primary mechanism of action for compounds based on the 4-aminobenzonitrile scaffold is often competitive inhibition at the ATP-binding site of protein kinases. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many enzyme-inhibitor complexes. The bulky tert-butyl group is likely to play a crucial role in determining selectivity by interacting with specific hydrophobic pockets within the target enzyme's active site.

Inferred Biological Activities from Analogous Compounds

Kinase Inhibition

The 4-aminobenzonitrile scaffold is a common feature in a number of kinase inhibitors. The amino group at the 4-position and the nitrile moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituent at the 3-position can be tailored to achieve selectivity for specific kinases.

Table 1: Inferred Potential Kinase Targets for this compound Based on Analog Data

| Kinase Target Family | Rationale for Potential Activity | Key Structural Considerations from Analogs |

| MAP Kinases (e.g., p38) | The 4-aminobenzonitrile core is present in known p38 MAP kinase inhibitors. | Bulky hydrophobic groups at the 3-position can enhance potency and selectivity by occupying a specific hydrophobic pocket. |

| Tyrosine Kinases | Derivatives of 4-aminobenzonitrile have shown inhibitory activity against various tyrosine kinases. | The steric bulk of the tert-butyl group could confer selectivity for certain tyrosine kinase family members. |

Other Potential Enzyme Inhibition

Beyond kinases, the 4-aminobenzonitrile scaffold has been utilized in the design of inhibitors for other enzyme classes. For instance, derivatives have been explored as inhibitors of kallikrein-related peptidase 6 (KLK6), suggesting a broader potential for enzyme inhibition.

Experimental Protocols for Evaluation

To validate the inferred biological activities of this compound, a series of in vitro and cell-based assays would be required. The following are representative experimental protocols that could be employed.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology: In Vitro Kinase Assay (e.g., using ADP-Glo™ Kinase Assay)

-

Reagents: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent, which generates a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a suitable sigmoidal model.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Culture relevant cancer cell lines (e.g., those with known kinase dependencies) in appropriate media.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by analyzing the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanism of action and a typical experimental workflow for evaluating the biological activity of this compound.

Caption: Potential mechanism of action of this compound as a kinase inhibitor.

Caption: A typical workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for development as a therapeutic agent, particularly as a kinase inhibitor. The presence of the 4-aminobenzonitrile core provides a validated anchor for binding to the ATP pocket of kinases, while the sterically demanding tert-butyl group at the 3-position offers a handle for achieving selectivity and favorable pharmacokinetic properties.

Future research should focus on the synthesis of this compound and its evaluation in a broad panel of kinase assays to identify primary biological targets. Subsequent cell-based assays will be crucial to confirm its on-target activity and assess its anti-proliferative or anti-inflammatory effects. Further SAR studies, involving modification of the amino and tert-butyl groups, will be instrumental in optimizing the potency and selectivity of this compound scaffold, potentially leading to the development of novel drug candidates. The information and proposed experimental strategies outlined in this guide provide a solid foundation for initiating such research endeavors.

An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzonitrile as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-3-(tert-butyl)benzonitrile, a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a nucleophilic amino group, a versatile nitrile handle, and a sterically demanding tert-butyl group, makes it a key intermediate for accessing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Properties and Data

This compound is a trisubstituted benzene derivative. The electron-donating amino group and the electron-withdrawing nitrile group modulate the electronic properties of the aromatic ring, while the bulky tert-butyl group imposes significant steric hindrance, influencing the regioselectivity of subsequent reactions.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1369783-60-7 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂ | |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Purity | ≥98% (Commercially available) | [2] |

| Appearance | Not available (predicted to be solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Table 2: Predicted Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 – 7.7 (multiplets) |

| Amino Protons (-NH₂) | Broad singlet |

| tert-Butyl Protons (-C(CH₃)₃) | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 100 – 155 |

| Nitrile Carbon (-C≡N) | 118 – 122 |

| tert-Butyl (quaternary C) | 30 – 40 |

| tert-Butyl (-CH₃) | < 30 |

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting from commercially available 4-tert-butylbenzonitrile. This process includes regioselective nitration followed by the reduction of the nitro group.[1]

The following are representative experimental protocols for the synthesis of this compound. These protocols are based on well-established organic chemistry transformations for nitration and nitro group reduction.[1][3][4]

Step 1: Synthesis of 3-Nitro-4-(tert-butyl)benzonitrile (Nitration)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-tert-butylbenzonitrile (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Addition of Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water until the washings are neutral to pH paper. The resulting solid, 3-nitro-4-(tert-butyl)benzonitrile, can be purified further by recrystallization from ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound (Reduction)

-

Reaction Setup: To a round-bottom flask, add the synthesized 3-nitro-4-(tert-butyl)benzonitrile (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This compound can be purified by column chromatography on silica gel or by recrystallization.

Applications in Synthesis

This compound is a versatile building block due to its three distinct functional groups, which can be manipulated selectively.

Reactions involving the Amino Group: The primary aromatic amine is a key functional handle for building molecular complexity.

-

Acylation: Forms amides, which are prevalent in many bioactive molecules.

-

Alkylation: Leads to the formation of secondary and tertiary amines.

-

Diazotization: The amino group can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.[1]

Reactions involving the Nitrile Group: The nitrile group serves as a precursor to other important functionalities.

-

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide.

-

Reduction: Can be reduced to a primary amine (aminomethyl group).

-

Cycloadditions: The nitrile can act as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings.[1]

Role as a Scaffold for Kinase Inhibitors:

The sterically hindered aniline motif present in this compound is of particular interest in the design of kinase inhibitors. Many kinase inhibitors feature a substituted aniline or a related nitrogen-containing heterocycle that forms key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The tert-butyl group can serve to orient the molecule within the binding site and can provide beneficial steric interactions or shield the molecule from metabolic degradation.

This building block is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery campaigns. Its structure allows for the generation of diverse analogs with potentially improved potency, selectivity, and pharmacokinetic properties.[5]

Disclaimer: This document is intended for research and informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

References

An In-depth Technical Guide to 4-Amino-3-(tert-butyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of 4-Amino-3-(tert-butyl)benzonitrile (CAS No: 1369783-60-7). The document collates available data on its chemical characteristics and outlines the generally accepted synthetic pathway. It is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science. It is important to note that while the compound is commercially available as a research chemical, detailed experimental data and potential biological activities are not extensively documented in publicly accessible literature.

Introduction

This compound is a substituted benzonitrile derivative. Benzonitrile and its derivatives are significant structural motifs in many areas of chemistry, including pharmaceuticals and agrochemicals. The presence of the amino, tert-butyl, and nitrile functional groups on the benzene ring suggests a range of potential chemical reactivities and applications. The bulky tert-butyl group, in particular, introduces steric hindrance that can influence the regioselectivity of further chemical modifications. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1]

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1369783-60-7 | [2][3] |

| Molecular Formula | C₁₁H₁₄N₂ | N/A |

| Molecular Weight | 174.24 g/mol | [2] |

| Purity | 97% - 98% (as per commercial suppliers) | [3][4] |

| Storage | 2-8°C, light-proof, inert gas | [4] |

Synthesis

The most commonly cited method for the synthesis of this compound is a two-step process starting from 4-tert-butylbenzonitrile.[2] A detailed experimental protocol with specific quantities, reaction times, and purification methods is not available in the public domain. The general workflow is outlined below.

Logical Workflow for the Synthesis of this compound

References

An In-depth Technical Guide on the Reactivity of the Amino Group in 4-Amino-3-(tert-butyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-(tert-butyl)benzonitrile is a substituted aniline that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the unique interplay of its three functional groups: a nucleophilic amino group, an electron-withdrawing nitrile group, and a sterically demanding tert-butyl group.[1] This guide provides a detailed analysis of the reactivity of the primary amino group, focusing on the electronic and steric factors that govern its behavior. Predicted reactivity profiles, quantitative estimations, and detailed experimental protocols for key transformations such as acylation, alkylation, and diazotization are presented to facilitate its application in complex organic synthesis.

Introduction

The reactivity of the amino group in aniline derivatives is of paramount importance in organic synthesis, particularly in the development of pharmaceuticals and functional materials. In this compound, the amino group's nucleophilicity and basicity are modulated by the competing electronic effects of the para-cyano group and the ortho-tert-butyl group. The bulky tert-butyl group also introduces significant steric hindrance, which can influence reaction rates and regioselectivity.[1][2] Understanding these factors is crucial for predicting the molecule's behavior and designing effective synthetic strategies. This document serves as a technical resource, consolidating theoretical principles and providing practical, adaptable experimental protocols.

Analysis of Substituent Effects

The reactivity of the anilino group is a direct consequence of the electronic and steric landscape of the aromatic ring.

Electronic Effects

The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the benzene ring, a phenomenon that is heavily influenced by other ring substituents.[3]

-

Cyano Group (-CN): Located para to the amino group, the nitrile is a strong electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects. The -R effect is particularly significant from the para position, as it directly delocalizes the nitrogen lone pair, thereby decreasing the electron density on the amino group. This reduction in electron density lowers the basicity and nucleophilicity of the amine compared to unsubstituted aniline.[4][5]

-

Tert-butyl Group (-C(CH₃)₃): Positioned ortho to the amino group, the tert-butyl group is a weak electron-donating group (EDG) primarily through the inductive effect (+I) and hyperconjugation.[6] This effect slightly increases the electron density on the ring and the amino nitrogen, partially counteracting the influence of the cyano group.

The net result is an amino group that is significantly deactivated (less basic and nucleophilic) compared to aniline, but potentially more reactive than 4-aminobenzonitrile due to the modest electron-donating nature of the tert-butyl group.

Caption: Electronic effects of substituents.

Steric Effects

The most significant influence of the ortho-tert-butyl group is steric hindrance.[2][7] This bulky group physically obstructs the approach of reagents to the amino group.[8]

-

Steric Inhibition of Reaction: For reactions involving the amino group, such as acylation or alkylation, the tert-butyl group will slow the reaction rate compared to an unhindered aniline.[9]

-

Steric Inhibition of Resonance (SIR): The bulky group can force the amino group out of the plane of the benzene ring.[10][11] This twisting disrupts the orbital overlap necessary for resonance, effectively isolating the nitrogen lone pair from the delocalizing effect of the ring and the cyano group.[2] Consequently, the amino group becomes more basic than would be predicted based on electronic effects alone, as the lone pair is more localized on the nitrogen atom.[10]

Predicted Reactivity and Quantitative Data

Due to a lack of specific experimental data for this compound, the following table summarizes the predicted properties based on the substituent effects discussed. These predictions are relative to aniline and related substituted anilines.

| Property | Aniline (Reference) | 4-Aminobenzonitrile | 3-tert-Butylaniline | This compound (Predicted) | Rationale for Prediction |

| pKa of Conjugate Acid | 4.6 | ~1.8 | ~4.7 | ~2.5 - 3.5 | The strong -R effect of the -CN group significantly lowers basicity.[4][12] The ortho-tBu group may cause steric inhibition of resonance, increasing basicity relative to 4-aminobenzonitrile.[10] |

| Relative Rate of Acylation | Fast | Slow | Fast | Very Slow | The amino group is electronically deactivated by the -CN group and severely sterically hindered by the ortho-tBu group, making it a poor nucleophile.[9] |

| Relative Rate of Diazotization | Fast | Slow | Fast | Slow to Moderate | The reaction is sensitive to the nucleophilicity of the amine. Deactivation by the -CN group will slow the reaction, though it should still proceed under appropriate conditions.[13] |

| Susceptibility to Oxidation | High | Low | High | Moderate | The amino group is susceptible to oxidation. The electron-donating tBu group increases susceptibility, while the electron-withdrawing CN group decreases it. |

Key Reactions of the Amino Group

The amino group can undergo a variety of characteristic transformations, although reaction conditions may need to be adjusted to overcome steric hindrance and electronic deactivation.[1]

N-Acylation

Acylation of the amino group with acyl chlorides or anhydrides yields the corresponding amide. This reaction is expected to be slow due to the steric bulk of the tert-butyl group and the reduced nucleophilicity of the nitrogen.[9] Forcing conditions, such as higher temperatures or the use of highly reactive acylating agents and a non-nucleophilic base, may be necessary.[14][15]

N-Alkylation

Diazotization

Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) will convert the primary amino group into a diazonium salt.[17][18] This intermediate is highly valuable as it can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).[19] Despite the electronic deactivation, diazotization is a fundamental reaction for this class of compounds and is expected to proceed successfully.[20]

Caption: Diazotization and subsequent reactions.

Experimental Protocols

The following are detailed, representative protocols that can be adapted for this compound. Note: These are general procedures and may require optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Workflow for Reactivity Assessment

Caption: General experimental workflow.

Protocol for N-Acylation (Representative)

Objective: To synthesize N-(4-cyano-2-(tert-butyl)phenyl)acetamide.

Materials:

-

This compound (1.0 mmol, 174.25 mg)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

-

Pyridine (1.2 mmol, 97 µL) or Triethylamine (TEA)

-

Acetyl Chloride (1.1 mmol, 78 µL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 mmol) to the stirred solution.

-

Add acetyl chloride (1.1 mmol) dropwise over 5 minutes. A precipitate (pyridinium hydrochloride) may form.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Due to steric hindrance, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.[14]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol for Diazotization and Sandmeyer Reaction (Representative)

Objective: To synthesize 4-Chloro-3-(tert-butyl)benzonitrile.

Materials:

-

This compound (1.0 mmol, 174.25 mg)

-

Concentrated Hydrochloric Acid (HCl) (0.5 mL)

-

Water (2 mL)

-

Sodium Nitrite (NaNO₂) (1.1 mmol, 76 mg)

-

Copper(I) Chloride (CuCl) (1.2 mmol, 119 mg)

Procedure:

-

Part A: Diazotization

-

In a 25 mL flask, suspend this compound in a mixture of concentrated HCl (0.5 mL) and water (2 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 mmol) in a minimal amount of cold water (~1 mL).

-

Add the cold NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5 °C. The solid should dissolve to form a clear solution of the diazonium salt.

-

Stir the diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

-

-

Part B: Sandmeyer Reaction

-

In a separate flask, dissolve copper(I) chloride (1.2 mmol) in concentrated HCl (~1 mL).

-

Cool the CuCl solution to 0 °C.

-

Slowly add the cold diazonium salt solution from Part A to the stirred CuCl solution. Vigorous evolution of N₂ gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., DCM or diethyl ether, 3 x 15 mL).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Conclusion

The amino group of this compound exhibits attenuated reactivity due to a combination of strong electronic withdrawal from the para-cyano group and significant steric hindrance from the ortho-tert-butyl group. The steric bulk may also induce a non-planar geometry, partially restoring basicity by inhibiting resonance. Standard transformations such as acylation and diazotization are feasible but may require more forcing conditions or longer reaction times than for unhindered anilines. The protocols and predictive data provided in this guide offer a robust framework for chemists to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. This compound | 1369783-60-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. afit.edu [afit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solved 1. Tert-butyl-benzene, anisole, and toluene all have | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. journaleras.com [journaleras.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 17. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 4-Amino-3-(tert-butyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing 4-Amino-3-(tert-butyl)benzonitrile as a key starting material. The unique steric and electronic properties of this ortho-tert-butyl substituted aminobenzonitrile make it a valuable building block for accessing a variety of heterocyclic scaffolds, particularly those of interest in medicinal chemistry and materials science.

Introduction

This compound is a versatile reagent in organic synthesis. The presence of a nucleophilic amino group and a cyano group, which can undergo various transformations, allows for the construction of diverse heterocyclic systems. The bulky tert-butyl group ortho to the amine sterically influences reactions, often leading to unique regioselectivity and providing a scaffold for creating sterically hindered molecules.[1] This document outlines a representative protocol for the synthesis of a quinazolinone derivative, a common and important heterocyclic motif in drug discovery.

Synthesis of 8-tert-Butyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile

A common and effective method for the synthesis of quinazolin-4(3H)-ones is the reaction of an anthranilic acid derivative with a formamide or orthoformate. In this case, this compound can be envisioned to react with formic acid to yield the corresponding formamide, which then undergoes cyclization to the quinazolinone.

Reaction Scheme

Caption: Proposed reaction pathway for the synthesis of 8-tert-Butyl-4-oxo-3,4-dihydroquinazoline-7-carbonitrile.

Experimental Protocol

This protocol is a representative procedure based on established methods for quinazolinone synthesis. Researchers should optimize conditions for their specific needs.

Materials:

-

This compound

-

Formic acid (≥95%)

-

Toluene

-

Ethanol

-

Sodium bicarbonate (Saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and purification

Procedure:

-

Formylation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.74 g, 10 mmol).

-

Add 20 mL of formic acid.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation of Intermediate (Optional):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 100 mL of ice-cold water with stirring.

-

The formylated intermediate, N-(2-(tert-butyl)-4-cyanophenyl)formamide, may precipitate. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate.

-

-

Cyclization:

-

The crude N-(2-(tert-butyl)-4-cyanophenyl)formamide can be used directly in the next step.

-

For thermal cyclization, the formamide can be heated at a high temperature (e.g., in a high-boiling solvent like Dowtherm A) to induce ring closure. Note: This is a general suggestion and specific conditions would need to be developed.

-

As no specific literature data was found for this exact transformation, the following is a generalized cyclization protocol often employed for quinazolinone synthesis.

-

Alternative One-Pot Synthesis:

-

In a round-bottom flask, dissolve this compound (1.74 g, 10 mmol) in triethyl orthoformate (20 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel.

-

Data Presentation

Since no specific experimental data for the synthesis of heterocycles from this compound was found in the literature search, the following table is a template that researchers can use to record their experimental results.

| Entry | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Formic Acid | Toluene | None | 110 | 6 | TBD |

| 2 | Triethyl Orthoformate | None | p-TSA | 145 | 10 | TBD |

| 3 | Acetic Anhydride | Acetic Acid | None | 120 | 4 | TBD |

TBD: To be determined experimentally.

General Pathways for Heterocycle Synthesis

The following diagram illustrates potential, generalized pathways for the synthesis of other important heterocycles starting from this compound. These are based on common synthetic methodologies for these classes of compounds.

Caption: Potential synthetic routes to various heterocycles from this compound.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of a range of novel heterocyclic compounds. The protocols and schemes presented here provide a foundation for researchers to explore the development of new synthetic methodologies and to generate libraries of compounds for screening in drug discovery and materials science applications. Further experimental work is required to optimize reaction conditions and fully explore the synthetic potential of this valuable building block.

References

Application of 4-Amino-3-(tert-butyl)benzonitrile in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(tert-butyl)benzonitrile has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a crucial scaffold in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including a sterically demanding tert-butyl group ortho to an amino group and a cyano moiety, provide a strategic framework for developing targeted therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of novel kinase inhibitors, with a particular focus on Bruton's tyrosine kinase (Btk), a key target in B-cell malignancies and autoimmune diseases.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate for the synthesis of substituted pyrazolopyrimidine cores, which are prevalent in a multitude of kinase inhibitors. The amino and nitrile functionalities allow for the construction of the pyrazole ring, while the tert-butyl group can impart desirable pharmacokinetic properties and influence inhibitor selectivity.

Key Advantages of the this compound Scaffold:

-

Structural Rigidity and Vectorial Projection: The substituted benzene ring provides a rigid core, allowing for the predictable orientation of substituents towards the target kinase's active site.

-

Modulation of Physicochemical Properties: The tert-butyl group can enhance metabolic stability and membrane permeability.

-

Versatile Synthetic Handle: The amino and nitrile groups are amenable to a variety of chemical transformations, enabling the generation of diverse compound libraries.

Featured Application: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, making it a critical therapeutic target for various B-cell cancers and autoimmune disorders. Several approved and clinical-stage Btk inhibitors utilize a pyrazolopyrimidine scaffold, the synthesis of which can be initiated from this compound.

B-Cell Receptor and Btk Signaling Pathway

B-cell activation, proliferation, and survival are heavily dependent on the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, with Btk playing a pivotal role in transducing the signal downstream. Inhibition of Btk effectively blocks this pathway, leading to decreased B-cell activation and proliferation.

Caption: B-Cell Receptor (BCR) and Bruton's Tyrosine Kinase (Btk) Signaling Pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol describes a common method for the synthesis of the title compound.

Step 1: Nitration of 4-(tert-butyl)benzonitrile

-

To a stirred solution of 4-(tert-butyl)benzonitrile in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 3-nitro-4-(tert-butyl)benzonitrile.

Step 2: Reduction of the Nitro Group

-

Dissolve 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using tin(II) chloride, heat the mixture to reflux for 2-3 hours. For catalytic hydrogenation, stir the mixture at room temperature under hydrogen pressure until the reaction is complete (monitored by TLC or LC-MS).

-

After completion, filter the reaction mixture (if using Pd/C) and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to afford this compound.

Protocol 2: General Synthesis of a Pyrazolopyrimidine Btk Inhibitor Core

This protocol outlines a general synthetic route to a pyrazolo[3,4-d]pyrimidine core, a common scaffold in Btk inhibitors, starting from this compound. This is exemplified by intermediates in the synthesis of drugs like ibrutinib.

Caption: General synthetic workflow for a Btk inhibitor scaffold.

Procedure:

-

Pyrazole Ring Formation: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding 3-amino-4-tert-butyl-1H-pyrazole-5-carbonitrile.

-

Pyrimidine Ring Annulation: Treat the pyrazole intermediate with formamide or a similar reagent at high temperature to construct the pyrimidine ring, yielding a 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.

-

Functionalization for Coupling: The pyrazolopyrimidine core can then be functionalized, for example, through halogenation (e.g., iodination with N-iodosuccinimide) at the 3-position.

-

Cross-Coupling Reaction: The halogenated intermediate can undergo a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce various aryl or heteroaryl moieties.

-

Introduction of the Warhead Moiety: Subsequent steps typically involve the introduction of a piperidine or other nitrogen-containing heterocycle, followed by acylation with a Michael acceptor (like acryloyl chloride) to install the covalent warhead that targets a cysteine residue in the Btk active site.

Protocol 3: In Vitro Btk Enzyme Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds derived from this compound against the Btk enzyme. Commercial kits are widely available for this purpose.

Materials:

-

Recombinant human Btk enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound dilutions to the wells. Include positive controls (e.g., a known Btk inhibitor like ibrutinib) and negative controls (DMSO vehicle).

-

Add the Btk enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of pyrazolopyrimidine-based Btk inhibitors, a class of compounds for which this compound is a key starting material. It is important to note that the specific derivatives are often proprietary and detailed in patent literature.

| Compound Class | Target | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivative | Btk | 0.5 - 10 | [1] |

| Irreversible Pyrazolopyrimidine | Btk | < 5 | [2] |

| Reversible Pyrazolopyrimidine | Btk | 10 - 100 | [3] |

Note: The IC50 values are indicative and can vary based on the specific assay conditions and the nature of the substituents on the pyrazolopyrimidine core.

Conclusion

This compound stands out as a privileged scaffold in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its application in the synthesis of Btk inhibitors has proven to be highly successful, contributing to the development of life-changing therapies for patients with B-cell malignancies. The protocols and information provided herein offer a foundational resource for researchers aiming to leverage this versatile building block in their drug discovery endeavors.

References

- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 4-Amino-3-(tert-butyl)benzonitrile Derivatives in the Synthesis of the Potent Kinase Inhibitor Lorlatinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unique chemical scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of highly potent and selective therapeutic agents. This document details the application of a derivative of 4-Amino-3-(tert-butyl)benzonitrile in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor. Lorlatinib is a critical therapeutic for non-small cell lung cancer (NSCLC) patients who have developed resistance to earlier-generation inhibitors. The bulky tert-butyl group and the nitrile functionality of the starting material are key structural features that contribute to the final inhibitor's potent and selective profile.

Core Application: Synthesis of a Key Intermediate for Lorlatinib

While this compound itself is not directly incorporated, a key pyrazole intermediate in the synthesis of Lorlatinib is derived from 4-tert-butylbenzonitrile. This highlights the importance of the substituted benzonitrile scaffold in constructing the complex macrocyclic structure of the final drug. The synthesis involves the construction of a substituted aminomethyl pyrazole fragment which is then coupled with the other major fragment of the molecule before macrocyclization.

Data Presentation: Comparative Inhibitory Activity of ALK/ROS1 Kinase Inhibitors

The following tables summarize the inhibitory potency of Lorlatinib compared to other ALK and ROS1 inhibitors, demonstrating its superior activity, particularly against resistance mutations.

Table 1: In Vitro Inhibitory Activity of Lorlatinib and Other ALK Inhibitors

| Compound | ALK (WT) IC50 (nM) | ALK (L1196M) IC50 (nM) | ALK (G1202R) IC50 (nM) |

| Crizotinib | 24 | 81 | 1046 |

| Ceritinib | <2 | 2.5 | 47 |

| Alectinib | <2 | 4.8 | 63 |

| Lorlatinib (PF-06463922) | <0.2 | <0.2 | 4.6 |

Data compiled from various preclinical studies.

Table 2: In Vitro Potency of Lorlatinib against ROS1 and ALK Kinases

| Kinase Target | Ki (nM) |

| ROS1 | <0.02 |

| ALK (WT) | <0.07 |

| ALK (L1196M) | 0.7 |

Data from in vitro kinase assays.[1]

Table 3: Cellular Activity of Lorlatinib in ALK-Driven Cell Lines

| Cell Line | ALK Fusion/Mutation | IC50 (nM) |

| H3122 | EML4-ALK WT | 0.8 |

| H3122-L1196M | EML4-ALK L1196M | 2.1 |

| H3122-G1269A | EML4-ALK G1269A | 1.8 |

| SNU2535 | EML4-ALK G1269A | 47 |

| MGH021-5 | SQSTM1-ALK G1202R | 63 |

| MGH056-1 | EML4-ALK I1171T | 23 |

Data represents the concentration required to inhibit cell growth by 50%.[2]

Experimental Protocols

The synthesis of Lorlatinib is a multi-step process. The following protocols are adapted from the seminal work by Johnson et al. in the Journal of Medicinal Chemistry (2014) and outline the key transformations leading to the core structure of Lorlatinib.

Protocol 1: Synthesis of the Aminomethyl Pyrazole Fragment

This protocol describes the synthesis of a key building block derived from a substituted pyrazole, which is conceptually related to the application of substituted benzonitriles in creating complex aromatic systems.

-

Bis-bromination of Pyrazole Ester: Commercially available pyrazole ester is subjected to bis-bromination to yield the corresponding dibromo-pyrazole.

-

Introduction of Protected Methylamine: The dibromo-pyrazole is treated with a protected methylamine equivalent in the presence of a strong base (e.g., sodium hydride) to introduce the aminomethyl side chain.

-

Conversion to Nitrile: The ester functionality is converted to a nitrile through a three-step sequence:

-

Hydrolysis of the ester to a carboxylic acid.

-

Conversion of the carboxylic acid to a primary amide.

-

Dehydration of the primary amide to the final nitrile-containing pyrazole fragment.

-

Protocol 2: Synthesis of the Pyridine Ether Fragment and Suzuki Coupling

-

Enantioselective Ketone Reduction: A commercial ketone is enantioselectively reduced using a biocatalytic method (ketoreductase) to produce a chiral secondary alcohol.

-

Formation of Pyridine Ether: The chiral alcohol is activated (e.g., as a methanesulfonate ester) and then displaced via an SN2 reaction with 2-amino-3-hydroxypyridine to form the crucial pyridine ether bond.

-